1-[(4-Benzyl-1-piperazinyl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
Description
This compound features a complex structure comprising a 2-oxabicyclo[2.2.1]heptan-3-one core substituted with 4,7,7-trimethyl groups and a 4-benzylpiperazinyl carbonyl moiety. The bicyclic core is structurally related to camphor-like systems, such as 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one (a fenchone derivative) , while the 4-benzylpiperazine group introduces nitrogen-rich pharmacophoric features commonly found in bioactive molecules (e.g., antipsychotics or antimicrobial agents) . Limited direct physicochemical data (e.g., melting point, solubility) are available in the provided evidence, necessitating comparisons with structurally analogous compounds.
Properties
IUPAC Name |
1-(4-benzylpiperazine-1-carbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-19(2)20(3)9-10-21(19,26-18(20)25)17(24)23-13-11-22(12-14-23)15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMYMGDMOBSRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Benzyl-1-piperazinyl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one is a complex compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a piperazine moiety, which is often associated with various pharmacological effects. The presence of the carbonyl group and the trimethyl substitution contribute to its unique properties.
Structural Formula
Research indicates that compounds containing piperazine derivatives can act as modulators of neurotransmitter systems, including serotonin and dopamine pathways. This modulation is crucial for their potential use in treating psychiatric disorders and other conditions.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic properties of related compounds against protozoan parasites such as Leishmania donovani and Trypanosoma cruzi. For instance, similar piperazine derivatives have shown significant inhibitory effects on these parasites, suggesting a potential avenue for therapeutic development against diseases like leishmaniasis and Chagas disease.
Table 1: Comparative Antiparasitic Activity of Piperazine Derivatives
| Compound Name | Target Parasite | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | Leishmania donovani | 0.06 | 63 |
| Compound B | Trypanosoma cruzi | 0.6 | 58 |
| This compound | TBD | TBD |
Neuropharmacological Effects
The piperazine ring in the compound is known to interact with multiple receptors in the central nervous system (CNS). Compounds with similar structures have been investigated for their anxiolytic and antidepressant effects. Studies suggest that modulation of fatty acid amide hydrolase (FAAH) may play a role in these activities.
Study 1: Modulation of FAAH
A pivotal study demonstrated that derivatives of benzylpiperazine can inhibit FAAH, leading to increased levels of endocannabinoids in the brain. This mechanism is linked to anxiolytic effects, which could be relevant for the compound .
Study 2: Antiparasitic Efficacy
In vitro evaluations have shown that certain piperazine derivatives exhibit potent activity against Leishmania and Trypanosoma species. The studies utilized various assays to determine the minimum inhibitory concentrations (MICs) and cytotoxicity profiles against human cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Bicyclo[2.2.1]heptane Derivatives
The 2-oxabicyclo[2.2.1]heptan-3-one core distinguishes this compound from simpler bicyclic ketones like 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one (fenchone derivative, C10H14O, MW 150.22) . Key differences include:
- Methyl substituents : The 4,7,7-trimethyl groups may enhance steric hindrance compared to fenchone’s 1,3,3-trimethyl configuration.
Piperazine-Containing Analogues
Piperazine derivatives, such as 3-(4-methylpiperazin-1-yl)benzoic acid (C12H16N2O2, MW 220.26, mp 187–190°C) , share the piperazine moiety but lack the bicyclic core. Key contrasts:
- Functional groups : The target’s benzylpiperazinyl carbonyl group introduces a lipophilic benzyl side chain and an amide bond, whereas benzoic acid derivatives prioritize carboxylate or alcohol functionalities .
Heterocyclic Systems
Compounds like Bitertanol (C20H23N3O2, triazole-containing fungicide) emphasize heterocyclic diversity. Unlike Bitertanol’s triazole ring, the target’s piperazine and bicyclic systems suggest distinct electronic profiles and binding affinities.
Physicochemical and Functional Group Analysis
Table 1: Structural and Functional Comparison
Table 2: Melting Point and Molecular Weight
Research Implications and Limitations
- Lumping Strategy Relevance : The lumping of structurally similar compounds (e.g., bicyclic or piperazine-containing molecules) into surrogate categories could simplify predictive modeling of the target’s properties . However, its unique hybrid structure may necessitate standalone evaluation.
- Data Gaps : Absence of direct experimental data (e.g., solubility, bioactivity) limits precise comparisons. Further studies on synthetic analogs or computational modeling are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
